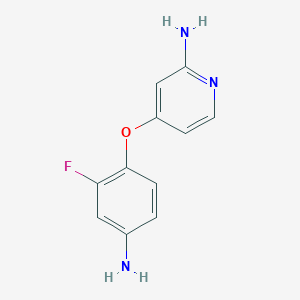

2-Amino-4-(4-amino-2-fluorophenoxy)pyridine

概要

説明

“2-Amino-4-(4-amino-2-fluorophenoxy)pyridine” is a chemical compound that has been widely studied in the scientific community. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . This compound is a reagent used in the synthesis of heterocyclic urea derivatives as kinase inhibitors in the treatment of myeloproliferative and other diseases .

Synthesis Analysis

The synthesis of “2-Amino-4-(4-amino-2-fluorophenoxy)pyridine” involves several steps. The process starts with the addition of dimethyl sulfoxide and tetrahydrofuran into a reactor, followed by the addition of potassium tert-butoxide . After it is completely dissolved, 4-amino-3-fluorophenol is added and stirred at room temperature for 10 minutes . The reaction solution’s temperature is then raised to above 80°C within 30 minutes . The reaction is incubated at 85±2°C for 2.0 hours .Molecular Structure Analysis

The molecular formula of “2-Amino-4-(4-amino-2-fluorophenoxy)pyridine” is C11H10FN3O. Its molecular weight is 219.21 g/mol. The InChI Code is 1S/C11H10FN3O/c12-9-5-7 (13)1-2-10 (9)16-8-3-4-15-11 (14)6-8/h1-6H,13H2, (H2,14,15) .Chemical Reactions Analysis

The chemical reactivity of “2-Amino-4-(4-amino-2-fluorophenoxy)pyridine” is influenced by its molecular structure. The overlap of π-orbitals in the molecule leads to delocalization of intermolecular charge distribution . Large hyperpolarizabilities are the result of a fine arrangement of different factors such as π-delocalization length, dimensionality, donor–acceptor groups, and orientation for a given molecular structure .Physical And Chemical Properties Analysis

The physical form of “2-Amino-4-(4-amino-2-fluorophenoxy)pyridine” is solid . It should be stored in a refrigerator .科学的研究の応用

Medicinal Chemistry and Drug Development

- Naporafenib : 2-Amino-4-(4-amino-2-fluorophenoxy)pyridine is a key intermediate in the synthesis of naporafenib , a RAF inhibitor used in the treatment of RAF-driven cancers. Its ability to modulate signaling pathways makes it valuable in drug discovery and development .

Fluorescent Sensors and Photopolymerization Techniques (FPT)

- Researchers have explored fluorescent sensors based on similar compounds. While not directly studied for 2-Amino-4-(4-amino-2-fluorophenoxy)pyridine, this class of molecules plays a role in monitoring photopolymerization processes. These sensors are essential for understanding polymerization kinetics and optimizing material properties .

Stabilizing Hypervalent Iodine Reagents

- Pyridine-based ligands derived from 2-Amino-4-(4-amino-2-fluorophenoxy)pyridine can stabilize hypervalent iodine reagents. These reagents find applications in various synthetic transformations, including oxidation reactions and functional group manipulations .

Nano-Dielectric Materials

- Although not extensively studied, 2-Amino-4-(4-amino-2-fluorophenoxy)pyridine could potentially serve as a building block for nano-dielectric materials. These materials are crucial for electronic devices, capacitors, and insulating layers in microelectronics .

Safety and Hazards

This compound is associated with several hazards. It is recommended to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

将来の方向性

The future directions of “2-Amino-4-(4-amino-2-fluorophenoxy)pyridine” research could involve further exploration of its potential applications in the pharmaceutical industry, particularly in the development of kinase inhibitors for the treatment of various diseases . Additionally, more research could be conducted to improve the synthesis process and increase the yield .

特性

IUPAC Name |

4-(4-amino-2-fluorophenoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O/c12-9-5-7(13)1-2-10(9)16-8-3-4-15-11(14)6-8/h1-6H,13H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAOTKYAHSYQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-amino-2-fluorophenoxy)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

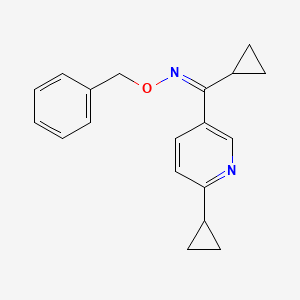

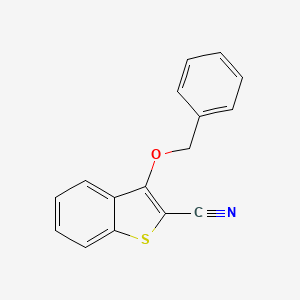

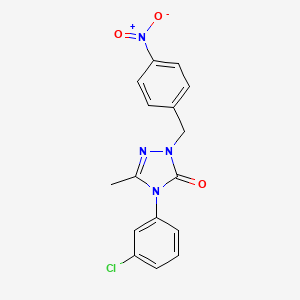

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B3038354.png)

![6,7-Dimethoxy-2-propylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B3038355.png)

![2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole](/img/structure/B3038357.png)

![7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B3038358.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-phenylpyridine-3-carbonitrile](/img/structure/B3038359.png)

![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3038362.png)

![4-[1,1'-biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B3038367.png)

![2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038369.png)

![2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B3038375.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038377.png)